molecular formula C14H12Br3NO B12637639 C14H12Br3NO

C14H12Br3NO

Cat. No.: B12637639
M. Wt: 449.96 g/mol
InChI Key: MQFUVWNBBCFLPX-UHFFFAOYSA-M
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Description

. This compound is a brominated aromatic amine, which means it contains bromine atoms attached to an aromatic ring structure. The presence of multiple bromine atoms and an amine group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline typically involves the bromination of aniline derivatives. One common method is the bromination of N-[(4-methoxyphenyl)methyl]aniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated aniline derivatives .

Scientific Research Applications

2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The bromine atoms and the aromatic ring structure allow it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to inhibition or activation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tribromoaniline: Similar structure but lacks the methoxyphenyl group.

    2,4-dibromoaniline: Contains two bromine atoms instead of three.

    4-bromo-N-[(4-methoxyphenyl)methyl]aniline: Contains only one bromine atom.

Uniqueness

The uniqueness of 2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and a methoxyphenyl group makes it more reactive and potentially more biologically active compared to its simpler analogs .

Properties

Molecular Formula

C14H12Br3NO

Molecular Weight

449.96 g/mol

IUPAC Name

2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide

InChI

InChI=1S/C14H12Br2NO.BrH/c1-10-2-4-11(5-3-10)14(18)9-17-7-12(15)6-13(16)8-17;/h2-8H,9H2,1H3;1H/q+1;/p-1

InChI Key

MQFUVWNBBCFLPX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-]

Origin of Product

United States

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